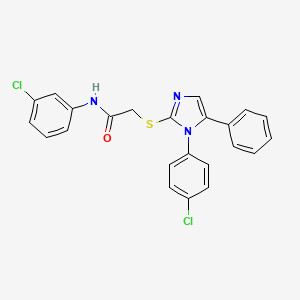

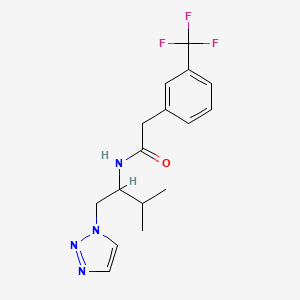

![molecular formula C19H18N4O2S3 B2930482 (E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1396891-40-9](/img/structure/B2930482.png)

(E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C19H18N4O2S3 and its molecular weight is 430.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Agents

A series of compounds including thiazole and triazole rings have been synthesized and evaluated for their antimicrobial and antifungal activities. Compounds with specific substituents on the thiadiazole ring have demonstrated marked inhibition of bacterial and fungal growth, nearly equal to standard drugs. These findings highlight the potential of thiazole and triazole derivatives as effective antimicrobial agents [C. Sanjeeva Reddy, Lade Sanjeeva Rao, Gaddam Rajesh Kumar, A. Nagaraj, 2010].

Anticancer Activity

Compounds derived from thiazolo[3,2-a]pyridines have been prepared using a multicomponent reaction and showed promising anticancer activity across various cancer cell lines. This underscores the potential therapeutic applications of such compounds in cancer treatment [C. Altug, A. Burnett, Esra Caner, Y. Dürüst, M. Elliott, R. J. Glanville, Carol Guy, A. Westwell, 2011].

Corrosion Inhibition

Thiazoles have also been investigated for their application in corrosion inhibition, particularly for the protection of copper surfaces in acidic environments. Studies have shown that certain thiazoles can significantly reduce corrosion rates, making them valuable for industrial applications where metal preservation is crucial [R. Farahati, A. Ghaffarinejad, S. M. Mousavi-khoshdel, Jafar Rezania, H. Behzadi, A. Shockravi, 2019].

UV Protection and Antimicrobial Finishing in Textiles

Thiazole-based azo dyes have been developed for simultaneous dyeing and functional finishing of cotton textiles. These dyes not only enhance the fabric's coloration but also impart UV protection and antibacterial properties, demonstrating the multifunctional application potential of thiazole derivatives in textile engineering [H. Mohamed, B. F. Abdel-Wahab, H. Fahmy, 2020].

Agrochemical Applications

Novel thiophosphoryl oximates containing thiazole and 1,2,3-triazole rings have been synthesized and showed moderate insecticidal and fungicidal activities. This suggests the potential use of such compounds in developing new agrochemicals with high activity and low toxicity [Xiao-fei Zhu, De-Qing Shi, 2009].

Propriétés

IUPAC Name |

(E)-2-(4-methylphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S3/c1-14-4-6-15(7-5-14)9-12-28(24,25)20-10-8-16-13-27-19-21-18(22-23(16)19)17-3-2-11-26-17/h2-7,9,11-13,20H,8,10H2,1H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPNESFEPSNNBT-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2930402.png)

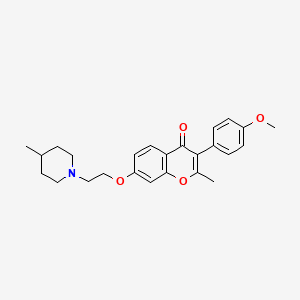

![4-(1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2930405.png)

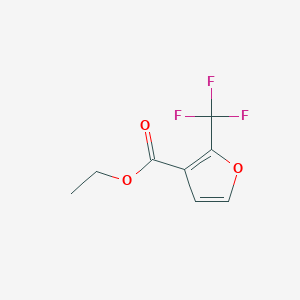

![3-Methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2930409.png)

![N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2930419.png)

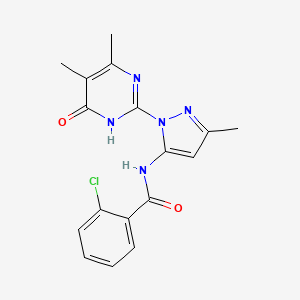

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2930420.png)